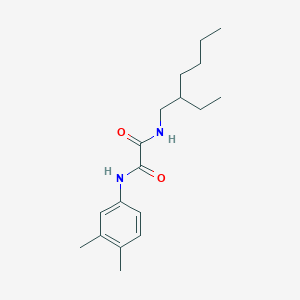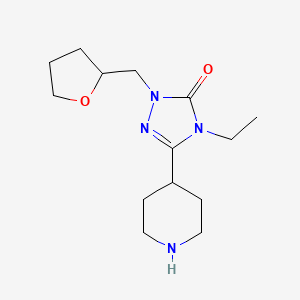
1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride
説明
1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication commonly used to treat high blood pressure, angina, and other cardiovascular conditions. However, propranolol also has potential applications in scientific research due to its unique chemical properties and physiological effects.
科学的研究の応用
Propranolol has been used in a variety of scientific research applications, including studies on cardiovascular physiology, anxiety disorders, and memory consolidation. In cardiovascular research, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride is used to block beta-adrenergic receptors and reduce heart rate and blood pressure. In anxiety research, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride has been shown to reduce the physiological symptoms of anxiety by blocking the effects of adrenaline. In memory research, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride has been used to block the consolidation of traumatic memories, potentially offering a new treatment approach for post-traumatic stress disorder.
作用機序
Propranolol works by blocking beta-adrenergic receptors, which are responsible for the effects of adrenaline and other stress hormones on the body. By blocking these receptors, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride reduces heart rate, blood pressure, and other physiological responses to stress. Propranolol also has some non-specific effects on other receptors, including serotonin and dopamine receptors, which may contribute to its effects on anxiety and memory consolidation.
Biochemical and Physiological Effects
Propranolol has a number of biochemical and physiological effects on the body, including reducing heart rate, blood pressure, and cardiac output. Propranolol also reduces the release of adrenaline and other stress hormones, and may have some effects on neurotransmitters such as serotonin and dopamine. In addition, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride has been shown to have anti-inflammatory effects and may be useful in treating inflammatory conditions such as rheumatoid arthritis.
実験室実験の利点と制限
Propranolol has several advantages for use in lab experiments, including its well-established safety profile and availability in both oral and injectable forms. Propranolol is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride also has some limitations, including its non-specific effects on other receptors and the potential for off-target effects in some study populations. In addition, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride may not be effective in all study designs or for all research questions.
将来の方向性
There are many potential future directions for 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride research, including exploring its effects on other physiological systems such as the immune system and the gut microbiome. Propranolol may also have potential applications in treating other psychiatric disorders such as depression and addiction. In addition, there is ongoing research into the use of 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride as a prophylactic treatment for post-traumatic stress disorder, and further studies are needed to determine the optimal dosing and timing of this treatment approach. Overall, 1-(2-chlorophenoxy)-3-(diisobutylamino)-2-propanol hydrochloride is a versatile and promising tool for scientific research, with many potential applications in a variety of fields.
特性
IUPAC Name |
1-[bis(2-methylpropyl)amino]-3-(2-chlorophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO2.ClH/c1-13(2)9-19(10-14(3)4)11-15(20)12-21-17-8-6-5-7-16(17)18;/h5-8,13-15,20H,9-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKKMJIQCPZFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(COC1=CC=CC=C1Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



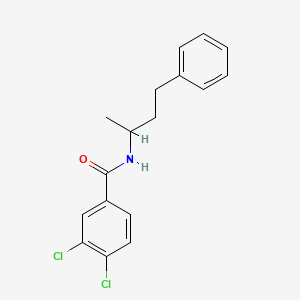
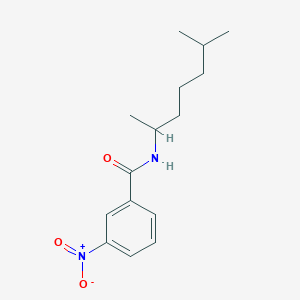
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methylbutanamide](/img/structure/B3975601.png)

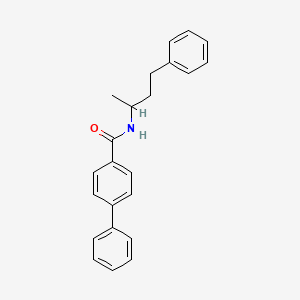
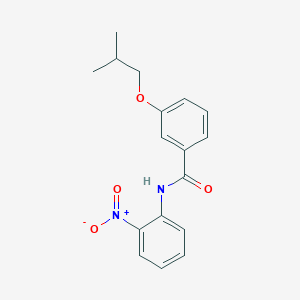
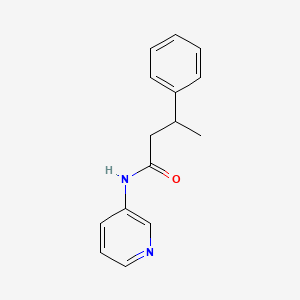
![1-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3975645.png)

![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975671.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)
